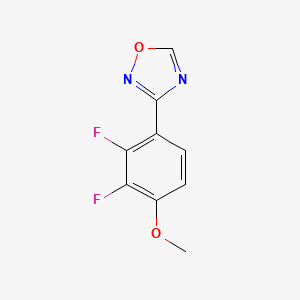

3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole

Description

3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,3-difluoro-4-methoxyphenyl group. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, widely recognized for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2O2 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H6F2N2O2/c1-14-6-3-2-5(7(10)8(6)11)9-12-4-15-13-9/h2-4H,1H3 |

InChI Key |

MMPHFMORIGYKGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NOC=N2)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack by the amidoxime’s oxygen on the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by cyclization and elimination of water or other byproducts. The substituents at positions 3 and 5 of the oxadiazole ring are derived from the amidoxime’s R group and the carboxylic acid derivative’s R’ group, respectively.

Synthesis Protocol

Amidoxime Preparation :

- React hydroxylamine hydrochloride (NH₂OH·HCl) with acetonitrile (CH₃CN) to form the amidoxime (H-N=C=N-OH).

- For substituted amidoximes, use nitriles with appropriate R groups.

Carboxylic Acid Derivative Activation :

- Convert 2,3-difluoro-4-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Alternatively, prepare methyl 2,3-difluoro-4-methoxybenzoate via esterification.

Cyclization :

- React the amidoxime with the activated carboxylic acid derivative (e.g., acyl chloride) in the presence of a catalyst (e.g., tetra-n-butylammonium fluoride, TBAF, or pyridine) under reflux.

- Typical conditions: Dichloromethane (DCM) or tetrahydrofuran (THF), 50–80°C, 3–24 hours.

Optimization and Yields

- Tiemann-Krüger Method : Yields range from 37% to 90%, depending on catalyst choice and reaction time.

- Vilsmeier Reagent Activation : Combines amidoximes with carboxylic acids using POCl₃/DMF, achieving 61–93% yields under mild conditions.

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl Chloride + TBAF | DCM, reflux, 12 h | 37–90 | |

| Methyl Ester + NaOH/DMSO | Superbase, RT, 4–24 h | 11–90 | |

| Vilsmeier Reagent | POCl₃/DMF, RT, 1–2 h | 61–93 |

One-Pot Synthesis Using Amidoximes and Esters

This method, developed by Baykov et al. (2017), simplifies the synthesis by avoiding isolation of intermediates.

Procedure

- Reagent Mixing :

- Combine the amidoxime (H-N=C=N-OH) and methyl 2,3-difluoro-4-methoxybenzoate in NaOH/DMSO.

- Reaction :

- Stir at room temperature (RT) for 4–24 hours.

- Neutralize with HCl and extract with ethyl acetate.

Advantages

Limitations

- Substrate Sensitivity : Reactive groups (e.g., –OH, –NH₂) in the carboxylic acid ester may interfere with cyclization.

Tandem Reaction with Nitroalkenes and Arene

This approach employs trifluoromethanesulfonic acid (TfOH) to facilitate tandem cyclization.

Mechanism

- Nitroalkene Activation : TfOH protonates the nitro group, enhancing electrophilicity.

- Arene Functionalization : The activated nitroalkene undergoes cycloaddition with an arene (e.g., 2,3-difluoro-4-methoxybenzene) to form the oxadiazole core.

Example Protocol

Challenges

- Substrate Compatibility : Requires stable nitroalkenes and inert arenes.

- Purification : Complex mixtures may necessitate chromatography.

Photoredox-Catalyzed [3+2] Cycloaddition

This modern method leverages visible light and organic dyes (e.g., 9-mesityl-10-methylacridinium perchlorate) to form oxadiazoles.

Procedure

Advantages

- Green Chemistry : Solvent-free or minimal solvent use.

- Regioselectivity : High control over substituent placement.

Limitations

- Catalyst Cost : Expensive photoredox catalysts may limit scalability.

gem-Dibromomethylarene Coupling

This method replaces gem-dibromomethyl groups with oxadiazole rings.

Protocol

Challenges

- Starting Material Complexity : gem-Dibromomethylarenes require multi-step synthesis.

Mechanochemical Synthesis

Emerging solvent-free methods using mechanical energy (e.g., grinding) could simplify oxadiazole synthesis.

Data Tables and Comparative Analysis

Table 1: Summary of Synthesis Methods

| Method | Key Reagents/Conditions | Yield (%) | Selectivity | Challenges |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | TBAF, DCM, reflux | 37–90 | High | Harsh conditions, purification |

| One-Pot (NaOH/DMSO) | NaOH, DMSO, RT | 11–90 | Moderate | Substrate sensitivity |

| Nitroalkene + Arene (TfOH) | TfOH, DCM, 0°C → RT | ~90 | High | Nitroalkene stability |

| Photoredox Catalysis | Organic dye, blue LEDs | 35–50 | High | Expensive catalysts |

| gem-Dibromomethylarene | DMF, 80°C | ~90 | High | Complex starting materials |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Applications

The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings:

- Mechanism of Action: Oxadiazoles are known to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, a study highlighted that certain derivatives led to mitotic arrest in human epidermoid cells by disrupting microtubule dynamics .

- Cell Line Efficacy: Compounds have shown high growth inhibition percentages against cell lines such as MCF7 (breast cancer) and A431 (epidermoid carcinoma) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 0.5 | Tubulin inhibition |

| This compound | A431 | 0.8 | Apoptosis induction |

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Oxadiazoles have been identified as potential inhibitors of bacterial growth through various mechanisms targeting bacterial cell wall synthesis.

Research Insights:

- Targeting Lipoteichoic Acid: Studies have shown that oxadiazole derivatives can inhibit the biosynthesis of lipoteichoic acid in Gram-positive bacteria, leading to reduced bacterial viability .

- Broad-Spectrum Activity: The compound has exhibited activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

Potential in Drug Development

The structural features of this compound make it a suitable candidate for further development in pharmaceuticals.

Drug-Likeness and Bioactivity:

- ADMET Properties: Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound .

- Molecular Docking Studies: Computational studies have indicated strong binding affinities to key targets involved in cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ataluren (PTC124)

- Structure : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid .

- Comparison: Both compounds share a 1,2,4-oxadiazole core. Ataluren features a single 2-fluorophenyl group and a benzoic acid substituent, whereas the target compound has a 2,3-difluoro-4-methoxyphenyl group without a carboxylic acid moiety. Implications: The benzoic acid in Ataluren enhances water solubility, critical for its role in promoting ribosomal readthrough of premature termination codons .

3-(2-Fluorophenyl)-1,2,4-oxadiazole

- Structure : A simpler analog with only a 2-fluorophenyl substituent .

- Comparison: The target compound adds a second fluorine (at position 3) and a methoxy group (position 4) on the phenyl ring. Implications: The additional fluorine may enhance electron-withdrawing effects, stabilizing the oxadiazole ring and influencing binding affinity.

1,3,4-Oxadiazole Derivatives

- Example: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]ethanone .

- Comparison :

- The 1,3,4-oxadiazole isomer differs in nitrogen positioning, altering dipole moments and hydrogen-bonding capacity compared to 1,2,4-oxadiazoles.

- The dichlorophenyl and trimethoxyphenyl substituents in this derivative contrast with the difluoro-methoxyphenyl group in the target compound. Chlorine atoms increase lipophilicity and steric hindrance, while multiple methoxy groups may enhance π-π stacking.

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole has garnered attention in pharmaceutical research due to its diverse biological activities. As a derivative of the oxadiazole family, it exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and specific case studies related to this compound.

Synthesis

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Condensation Reactions : Utilizing amidoximes and carboxylic acids under acidic conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time significantly compared to traditional methods .

- 1,3-Dipolar Cycloaddition : Involving nitriles and hydroxylamine derivatives to form oxadiazole rings .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. Specifically, this compound has shown promising results against various human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways associated with cell cycle regulation .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial effects:

- In vitro Studies : It exhibited activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties:

- In vitro Assays : The compound has been shown to reduce pro-inflammatory cytokines in activated macrophages.

- Potential Applications : This activity suggests its utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at the phenyl ring or substituents on the oxadiazole core can significantly influence potency:

- Fluorine Substituents : Enhance lipophilicity and improve cellular uptake.

- Methoxy Group : Contributes to increased stability and bioactivity.

Q & A

Q. What are the established synthetic routes for 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions between carboxylic acid derivatives and hydroxylamine. For example, a general method involves refluxing a substituted benzaldehyde with a triazole precursor in ethanol under acidic conditions, followed by solvent evaporation and crystallization . Optimization may involve adjusting stoichiometry, reaction time (e.g., 4–18 hours), or using polar aprotic solvents like DMSO to improve yield (e.g., 65% yield reported in analogous syntheses) . Purity can be enhanced via recrystallization using water-ethanol mixtures.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this oxadiazole derivative?

- NMR spectroscopy : H and C NMR are used to confirm aromatic proton environments and substituent positions.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related 1,2,4-oxadiazoles .

- Melting point analysis : Consistency with literature values (e.g., 141–143°C in analogous compounds) ensures purity .

Q. How can researchers determine the compound’s solubility and stability under varying experimental conditions?

Solubility is assessed in solvents like DMSO, ethanol, and water via saturation point measurements. Stability studies involve HPLC or TLC monitoring under acidic/alkaline conditions, elevated temperatures, or UV exposure. For example, kinetic studies in ethanol at 25–60°C can reveal degradation pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this oxadiazole?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Such analyses explain substituent effects (e.g., electron-withdrawing fluorine atoms) on reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times). A meta-analysis approach is recommended:

- Compare IC values across studies using standardized protocols (e.g., MTT assay for cytotoxicity).

- Validate target engagement via biochemical assays (e.g., enzyme inhibition kinetics).

- Assess structural analogs to isolate substituent-specific effects .

Q. What strategies are effective for minimizing side products during synthesis?

- Reaction monitoring : Use in-situ FTIR or HPLC to detect intermediates.

- Protecting groups : Protect reactive sites (e.g., methoxy or fluorine) during cyclization.

- Catalyst screening : Lewis acids like ZnCl may suppress undesired pathways .

Q. How can the compound’s potential as a fluorescent probe or liquid crystal be evaluated?

- Photophysical studies : Measure absorbance/emission spectra in solvents of varying polarity.

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions.

- Polarized microscopy : Observes birefringence in liquid crystalline phases, as seen in luminescent oxadiazoles .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity in real-time.

- Molecular docking : Predicts binding poses using software like AutoDock.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

- Avoiding commercial sources : BenchChem and similar platforms are excluded per reliability guidelines.

- Data validation : Cross-reference synthetic protocols and spectral data with peer-reviewed journals (e.g., Acta Crystallographica) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.